molecular formula C20H28O4 B1617202 Hulupone CAS No. 468-62-2

Hulupone

Cat. No.: B1617202
CAS No.: 468-62-2
M. Wt: 332.4 g/mol
InChI Key: YDAFVJGIRJZGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hulupone belongs to the class of organic compounds known as vinylogous acids. These are organic compounds containing a hydroxyl group, which is indirectly attached to a carbonyl via an intervening vinyl (>C=C<) moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in alcoholic beverages. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

468-62-2

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

4-hydroxy-5-(3-methylbutanoyl)-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C20H28O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7-8,14,22H,9-11H2,1-6H3

InChI Key

YDAFVJGIRJZGKB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O

Canonical SMILES

CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O

468-62-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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